6-Bromo-1-methyl-2,3-dihydro-1H-isoindole
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Overview
Description
6-Bromo-1-methyl-2,3-dihydro-1H-isoindole is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their potential biological activities. The bromine atom at the 6th position and the methyl group at the 1st position of the isoindole ring contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-1-methyl-2,3-dihydro-1H-isoindole can be synthesized through several methods. One common approach involves the reaction of indole with bromoacetic acid methyl ester under basic conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 6-substituted-1-methyl-2,3-dihydro-1H-isoindole derivatives.
Oxidation: Formation of oxo-isoindole derivatives.
Reduction: Formation of dihydro-isoindole derivatives.
Scientific Research Applications
6-Bromo-1-methyl-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The bromine atom and the methyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-methyl-1H-indole: Similar structure but lacks the dihydro component.
1-Methyl-2,3-dihydro-1H-isoindole: Similar structure but lacks the bromine atom.
6-Chloro-1-methyl-2,3-dihydro-1H-isoindole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
6-Bromo-1-methyl-2,3-dihydro-1H-isoindole is unique due to the presence of both the bromine atom and the dihydro component, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-1-methyl-2,3-dihydro-1H-isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-9-4-8(10)3-2-7(9)5-11-6/h2-4,6,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIGOVJFWZFPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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